molecular formula C13H11BrO3 B8591515 Methyl 1-methoxy-4-bromo-2-naphthoate CAS No. 5813-38-7

Methyl 1-methoxy-4-bromo-2-naphthoate

Cat. No.: B8591515
CAS No.: 5813-38-7
M. Wt: 295.13 g/mol
InChI Key: KXAZHBLGELHTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methoxy-4-bromo-2-naphthoate is a naphthalene-derived ester featuring a methoxy group at position 1, a bromine atom at position 4, and a methyl ester moiety at position 2. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group modulates electronic properties, influencing reactivity and solubility .

Properties

CAS No.

5813-38-7

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 4-bromo-1-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-16-12-9-6-4-3-5-8(9)11(14)7-10(12)13(15)17-2/h3-7H,1-2H3

InChI Key

KXAZHBLGELHTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxy-4-bromo-2-naphthoate typically involves the bromination of 1-methoxy-2-naphthoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated product with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-4-bromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted naphthoates.

    Oxidation: Formation of naphthoic acids or aldehydes.

    Reduction: Formation of naphthyl alcohols.

Scientific Research Applications

Methyl 1-methoxy-4-bromo-2-naphthoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methoxy-4-bromo-2-naphthoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Key structural analogs include:

Methyl 4-Bromo-1-Naphthoate
  • Molecular Formula : C₁₂H₉BrO₂ .
  • Substituents : Bromine at position 4, methyl ester at position 1.
  • Properties : Used in heterocyclic synthesis; molecular weight 265.10 g/mol. Lacks the methoxy group, reducing steric hindrance and electronic donation compared to the target compound .
Methyl 1-Bromo-2-Naphthoate
  • Molecular Formula : C₁₂H₉BrO₂ .
  • Substituents : Bromine at position 1, methyl ester at position 2.
  • Properties : Positional isomer with distinct reactivity; bromine at position 1 may direct electrophilic substitution differently compared to position 4 .
4-Benzyloxy-2-Bromo-1-Methoxybenzene
  • Molecular Formula : C₁₄H₁₃BrO₂ .
  • Substituents : Bromine at position 2, methoxy at position 1, benzyloxy at position 4 (benzene ring).

Structural and Electronic Effects

Compound Key Substituents Electronic Effects Reactivity Insights
Methyl 1-methoxy-4-bromo-2-naphthoate 1-OCH₃ (electron-donating), 4-Br (electron-withdrawing) Methoxy activates ortho/para positions; bromine deactivates ring Enhanced regioselectivity in coupling reactions
Methyl 4-bromo-1-naphthoate 4-Br, 1-COOCH₃ Bromine deactivates ring; ester group directs meta substitution Suitable for nucleophilic acyl substitution
7-Bromo-2-(4-methylphenyl)naphthofuran derivatives Bromine at 7, methylphenyl at 2 Sulfinyl groups enhance crystallinity Used in X-ray diffraction studies

Physicochemical Properties

While specific data (e.g., melting point, solubility) for this compound is unavailable, trends from analogs suggest:

  • Molecular Weight : ~295 g/mol (estimated with C₁₃H₁₁BrO₃).
  • Boiling Point : Likely higher than Methyl 4-bromo-1-naphthoate due to increased polarity from the methoxy group.
  • Solubility : Moderate in polar aprotic solvents (e.g., dichloromethane, acetone), as seen in synthesis protocols for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.